molecular formula C8H10ClN3S B3100644 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride CAS No. 1373253-23-6

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

Cat. No.: B3100644
CAS No.: 1373253-23-6
M. Wt: 215.70 g/mol
InChI Key: CZJPQAMMJZYDTK-UHFFFAOYSA-N
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Description

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is a chemical compound with the molecular formula C8H9N3S.2ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction forms the benzothiazole ring, which is then further modified to introduce the hydrazino and methyl groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazino group.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.

Scientific Research Applications

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinobenzothiazole: Similar structure but lacks the methyl group.

    3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Similar hydrazino group but different overall structure

Uniqueness

6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride is unique due to the presence of both the hydrazino and methyl groups on the benzothiazole ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1373253-23-6

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)hydrazine;hydrochloride

InChI

InChI=1S/C8H9N3S.ClH/c1-5-10-7-3-2-6(11-9)4-8(7)12-5;/h2-4,11H,9H2,1H3;1H

InChI Key

CZJPQAMMJZYDTK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NN.Cl.Cl

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride
Reactant of Route 2
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6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride
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6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride
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Reactant of Route 5
6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride
Reactant of Route 6
6-Hydrazino-2-methyl-1,3-benzothiazole dihydrochloride

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